molecular formula C17H20N4O4S B2597632 3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one CAS No. 1705074-22-1

3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one

Cat. No.: B2597632
CAS No.: 1705074-22-1
M. Wt: 376.43
InChI Key: FLEBKIALLMMJEZ-UHFFFAOYSA-N
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Description

The compound "3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one" is a novel chemical entity with significant potential across various scientific domains. This compound's structure integrates an oxazolidinone core with a substituted piperidine and an oxadiazole-thiophene moiety, contributing to its unique properties and diverse reactivity.

Synthetic Routes and Reaction Conditions

  • Route 1: : One possible synthetic route begins with the formation of the oxazolidinone core. This typically involves cyclization reactions of amino alcohols with carbonyl compounds under mildly acidic or basic conditions.

  • Route 2:

  • Route 3: : The final assembly of the oxadiazole-thiophene moiety often involves the formation of the oxadiazole ring through cyclodehydration of a hydrazide intermediate with a carboxylic acid derivative, followed by a palladium-catalyzed coupling reaction to attach the thiophene ring.

Industrial Production Methods

  • Scale-Up Considerations: : Industrial production of this compound may involve optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to maximize yield and purity. Techniques like continuous flow chemistry can enhance scalability and efficiency.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or peracids, to introduce oxygen functionalities.

  • Reduction: : Reductive transformations, including hydrogenation and metal-catalyzed reductions, can modify the oxadiazole or piperidine rings.

  • Substitution: : The thiophene ring allows for electrophilic aromatic substitution reactions, where groups like halides or nitro can be introduced using suitable reagents.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation.

  • Substitution: : Electrophiles like bromine (Br2) for halogenation.

Major Products

  • Oxidation Products: : Hydroxylated derivatives.

  • Reduction Products: : Reduced oxadiazole or piperidine derivatives.

  • Substitution Products: : Halogenated thiophene compounds.

Scientific Research Applications

Chemistry: : As a scaffold for drug design, it serves as a versatile intermediate in organic synthesis. Biology Medicine : Exploration as a potential pharmaceutical agent, particularly in antimicrobial or anticancer therapies. Industry : Its derivatives may be used in materials science, including polymer additives and advanced materials.

Mechanism of Action

The compound's mechanism of action is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structural components can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitating high-affinity binding to biological macromolecules. The oxazolidinone ring, for instance, is known to inhibit protein synthesis in certain bacteria, indicating its potential in antimicrobial applications.

Similar Compounds

  • Linezolid: : Shares the oxazolidinone core and is a well-known antibiotic.

  • Thiophene-containing Oxadiazoles: : These compounds exhibit similar electronic properties and biological activities.

  • Piperidine Derivatives: : Widely used in medicinal chemistry for their pharmacokinetic properties.

Uniqueness: : The incorporation of all three functional moieties—oxazolidinone, piperidine, and oxadiazole-thiophene—in one molecule offers a unique set of chemical and biological properties not commonly found in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets and diverse reactivity in synthetic applications.

Properties

IUPAC Name

3-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-15(10-21-5-6-24-17(21)23)20-4-1-2-12(9-20)8-14-18-16(19-25-14)13-3-7-26-11-13/h3,7,11-12H,1-2,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEBKIALLMMJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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